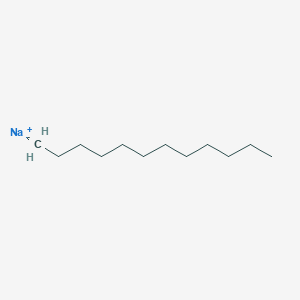
sodium;dodecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Sodium dodecane can be synthesized through the sulfonation of n-dodecane. The process involves the oxidation of n-alkanes, followed by the separation and neutralization of the sulfonation products. Sulfur dioxide and oxygen are introduced into the sulfonation reactor, where they react with n-alkanes and water at a controlled temperature below 40°C .
Industrial Production Methods
In industrial settings, sodium dodecane is produced using a similar sulfonation process. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is then purified and dried to obtain the desired form, either as a powder or liquid .
化学反应分析
Types of Reactions
Sodium dodecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to the parent alkane.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: The parent alkane, dodecane.
Substitution: Various substituted dodecane derivatives depending on the nucleophile used.
科学研究应用
Sodium dodecane has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the extraction and purification of proteins and nucleic acids.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent.
Industry: Widely used in the production of detergents, shampoos, and other personal care products
作用机制
The primary mechanism of action of sodium dodecane is its surfactant effect. It reduces the surface tension of water, allowing it to penetrate and emulsify oils and fats. This property makes it effective in cleaning and decontamination processes. The molecular targets include the hydrophobic and hydrophilic regions of molecules, which it interacts with to form micelles and emulsions .
相似化合物的比较
Similar Compounds
Sodium dodecylbenzenesulfonate: Another anionic surfactant with similar properties but a different molecular structure.
Sodium lauryl ether sulfate: A related compound with additional ethoxy groups, providing different solubility and foaming characteristics
Uniqueness
Sodium dodecane is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant. Its stability and low production cost also contribute to its widespread use in various applications .
属性
CAS 编号 |
2180-70-3 |
|---|---|
分子式 |
C12H25Na |
分子量 |
192.32 g/mol |
IUPAC 名称 |
sodium;dodecane |
InChI |
InChI=1S/C12H25.Na/c1-3-5-7-9-11-12-10-8-6-4-2;/h1,3-12H2,2H3;/q-1;+1 |
InChI 键 |
BRPNNYXZQLLLSN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC[CH2-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


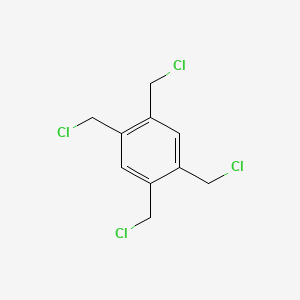
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
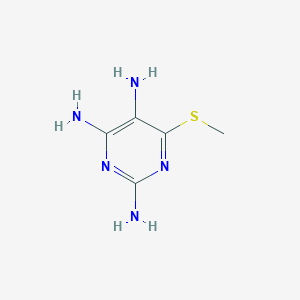
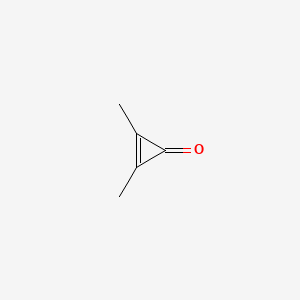
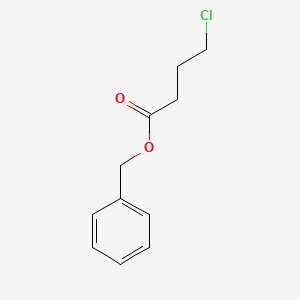

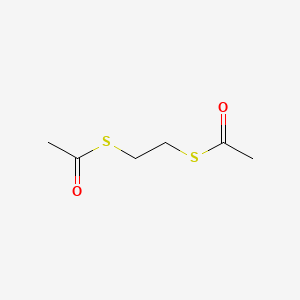
![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
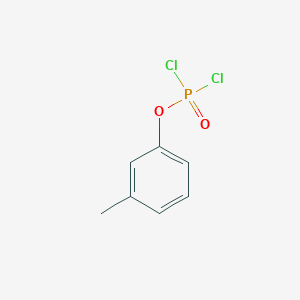
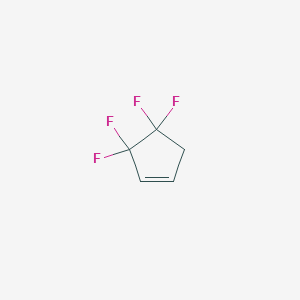
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)
![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)
